molecular formula C8H8ClFO2 B3244393 (3-Chloro-2-fluoro-4-methoxyphenyl)methanol CAS No. 1616601-81-0

(3-Chloro-2-fluoro-4-methoxyphenyl)methanol

Cat. No.: B3244393
CAS No.: 1616601-81-0
M. Wt: 190.6 g/mol
InChI Key: WWCZTFCXTXPDQM-UHFFFAOYSA-N
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Description

“(3-Chloro-2-fluoro-4-methoxyphenyl)methanol” is a chemical compound with the molecular formula C8H8ClFO2 . It is related to other compounds such as “3-Chloro-4-fluoro-2-methoxyphenylboronic acid” and “4-Chloro-2-fluoro-3-methoxyphenylboronic acid” which have been used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H8ClFO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3 . This indicates the presence of a methoxy group (-OCH3), a hydroxyl group (-OH), a fluorine atom, and a chlorine atom in the phenyl ring.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds have been used in various chemical reactions. For instance, “3-Fluoro-4-methoxyphenylboronic acid” has been used in Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Intermediate for Herbicides : A study detailed the synthesis of a related compound as an intermediate for herbicides, showcasing the use of halogenated anisoles in agricultural chemical development (Zhou Yu, 2002).
  • Palladium-Catalyzed C-H Halogenation : Another research demonstrated the gram-scale synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation, highlighting a method for introducing halogen atoms into aromatic compounds, which could be applicable to the synthesis of (3-Chloro-2-fluoro-4-methoxyphenyl)methanol derivatives (Xiuyun Sun, Yong-Hui Sun, Yu Rao, 2014).
  • Photocyclization to Flavones : Research on 2-chloro-substituted 1,3-diarylpropan-1,3-diones, related to the structural framework of this compound, showed their photocyclization to flavones, indicating potential applications in the synthesis of bioactive compounds (B. Košmrlj, B. Šket, 2007).

Material Science and Optical Applications

  • Optical Nonlinearity : A study on the optical nonlinearity of new chalcones for potential applications in optical limiting highlighted the use of halogenated and methoxy substituted phenyl compounds for the development of materials with significant optical properties, suggesting potential research avenues for this compound derivatives (T. Shetty et al., 2017).

Environmental and Decontamination Studies

  • Decontamination of Toxic Byproducts : An investigation into the kinetics of La3+-promoted methanolysis of S-aryl methylphosphonothioates, which are structurally related to this compound, presented a possible methodology for the decontamination of toxic byproducts, showcasing the environmental applications of such compounds (Basab B. Dhar, D. Edwards, R. S. Brown, 2011).

Properties

IUPAC Name

(3-chloro-2-fluoro-4-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2/c1-12-6-3-2-5(4-11)8(10)7(6)9/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCZTFCXTXPDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CO)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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